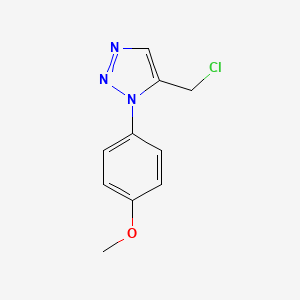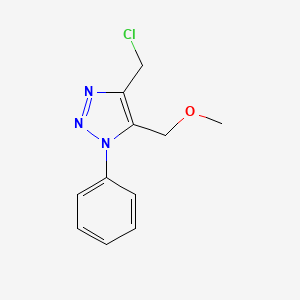
Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride
Descripción general
Descripción
“Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride” likely refers to a compound that contains an amine group (-NH2) and a methyl ester group (-COOCH3). It’s a derivative of pentanoic acid, which is a five-carbon fatty acid .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an ester. For example, 2-Aminoethyl methacrylate hydrochloride, a similar compound, is used in the production of polymers and copolymers .Molecular Structure Analysis
The molecular structure of this compound would likely include a pentanoic acid backbone with a methyl ester group at the 2nd carbon and an aminomethyl group at the 4th carbon .Chemical Reactions Analysis
Amines are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, aminomethyl propanol, a similar compound, is a colorless liquid that is soluble in water .Aplicaciones Científicas De Investigación
Extraction and Separation of Iron(III)
Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride was used for the quantitative extraction of iron(III) from hydrochloric acid. This process involved stripping the iron(III) with water and determining it titrimetrically (Gawali & Shinde, 1974).
Synthesis of Schiff Base Organotin(IV) Complexes
This compound underwent reactions to create Schiff base organotin(IV) complexes, which have shown potential as anticancer drugs. These complexes were tested against various human tumor cell lines and exhibited significant cytotoxic activity (Basu Baul et al., 2009).
Synthesis of Amino Acids
Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride played a role in the synthesis of specific amino acids, particularly in the context of toxins and pharmaceuticals (Shimohigashi et al., 1976).
Antimicrobial and Antiviral Activities
Nitrogenous compounds produced by certain fungi, including derivatives of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, have been isolated and evaluated for their cytotoxic and antiviral activities (Luo et al., 2018).
Investigation in Insulin Secretion and Metabolism
This compound was investigated for its role in the transamination of branched-chain 2-oxoacids, which is important for the stimulation of insulin secretion and the metabolism of GABA in islet cells (Pizarro-Delgado et al., 2009).
Synthesis of Peptidyl 2,2-Difluoro-3-Aminopropionate
It was used in the synthesis of a potential proteinase inhibitor through a Reformatsky reaction, demonstrating its application in medicinal chemistry (Angelastro et al., 1992).
Gas Chromatography Analytical Method
Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride was used in establishing a gas chromatography method for the determination of 4-amino-2-methylpentane, showcasing its utility in analytical chemistry (Zhao et al., 2017).
Synthesis of Bioactive Compounds
This compound was involved in the synthesis of various bioactive compounds, including β-lactams, which are significant in pharmaceutical research (Buchholz & Hoffmann, 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(5-9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVGAFLEJSGENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride | |
CAS RN |
864182-44-5 | |
| Record name | Pentanoic acid, 2-(aminomethyl)-4-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864182-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)


amine dihydrochloride](/img/structure/B1455645.png)
![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)
![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)
![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)
![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)



![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)